molecular formula C8H9BrClF2NO B1377501 [3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride CAS No. 1432681-22-5

[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride

Cat. No. B1377501
M. Wt: 288.52 g/mol
InChI Key: IFSHKDOSHZWRKX-UHFFFAOYSA-N
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Description

“[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1432681-22-5 . It has a molecular weight of 288.52 .

Physical and Chemical Properties The compound is a powder at room temperature . Its IUPAC name is (3-bromo-2-(difluoromethoxy)phenyl)methanamine hydrochloride . The InChI code for this compound is 1S/C8H8BrF2NO.ClH/c9-6-3-1-2-5(4-12)7(6)13-8(10)11;/h1-3,8H,4,12H2;1H .

Scientific Research Applications

Synthesis and Characterization

  • Intermediate for Synthesis of Complex Molecules : Research into similar brominated and difluoromethoxy compounds often focuses on their synthesis and utility as intermediates for creating more complex molecular structures. For instance, compounds with bromo- and difluoromethoxy groups are utilized in the synthesis of isoindoles, demonstrating the versatility of these moieties in organic synthesis (Kobayashi et al., 2013).

Photocytotoxicity and Cellular Imaging

  • Photocytotoxic Properties : Certain iron(III) complexes involving bromo and difluoromethoxy phenyl compounds exhibit unprecedented photocytotoxicity under red light, indicating potential applications in medical research, particularly in therapies requiring controlled activation, such as photodynamic therapy (Basu et al., 2014).

Nematicidal and Antimicrobial Activities

  • Bioevaluation Against Agricultural Pests : Studies on bromo and difluoromethoxy phenyl derivatives have explored their efficacy in combating agricultural pests. This includes investigations into their nematicidal activities, suggesting a potential role in developing new pesticides (Kumari et al., 2014).

  • Antimicrobial Potentials : Research has also delved into the antimicrobial properties of substituted phenyl azetidines, hinting at the utility of bromo and difluoromethoxy groups in enhancing these effects, potentially leading to new classes of antimicrobial agents (Doraswamy & Ramana, 2013).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[3-bromo-2-(difluoromethoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2NO.ClH/c9-6-3-1-2-5(4-12)7(6)13-8(10)11;/h1-3,8H,4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSHKDOSHZWRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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